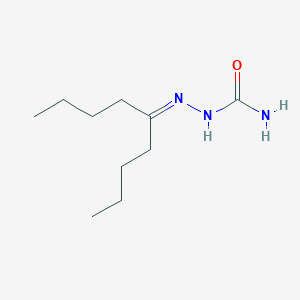

5-Nonanone, semicarbazone

Description

Significance of Carbonyl Derivatives in Organic Synthesis and Analysis

Carbonyl compounds, characterized by a carbon-oxygen double bond (C=O), are fundamental functional groups in organic chemistry. iitk.ac.innumberanalytics.com Their importance stems from the high reactivity of the carbonyl group, which allows for a wide array of chemical transformations. iitk.ac.in This reactivity makes them essential starting materials and intermediates in the synthesis of more complex organic molecules. iitk.ac.innumberanalytics.com

The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom susceptible to attack by nucleophiles. savemyexams.com This fundamental reactivity underpins many key organic reactions, including nucleophilic addition and condensation reactions. numberanalytics.comtestbook.com

In analytical chemistry, the ability of carbonyl compounds to form stable, crystalline derivatives is of great significance. These derivatives, such as semicarbazones, often have sharp and predictable melting points, which can be used to identify the original aldehyde or ketone. taylorandfrancis.com

Overview of Semicarbazones as Versatile Chemical Entities

Semicarbazones are a specific type of carbonyl derivative formed through the condensation reaction of a ketone or an aldehyde with semicarbazide (B1199961). taylorandfrancis.com This reaction is a classic example of the formation of a Schiff base, containing a carbon-nitrogen double bond. core.ac.uk

The resulting semicarbazone structure, R₂C=NNHC(=O)NH₂, possesses multiple donor atoms, which allows them to act as chelating ligands that can coordinate with metal ions. core.ac.ukpnrjournal.com This property has led to extensive research into the synthesis and characterization of their metal complexes. core.ac.ukpnrjournal.com

Furthermore, semicarbazones are recognized as versatile intermediates in organic synthesis. numberanalytics.com They can be used as precursors for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal and agricultural chemistry. numberanalytics.com The inherent reactivity and ability to form complex molecules make semicarbazones a subject of ongoing research. numberanalytics.com

Research Landscape of 5-Nonanone (B165733), Semicarbazone

The research specifically focused on 5-Nonanone, semicarbazone is more niche compared to the broader class of semicarbazones. Much of the available information situates it within the larger context of semicarbazone chemistry and the characterization of derivatives of 5-nonanone.

Publicly available databases, such as PubChem, provide foundational data on this compound, including its chemical structure, identifiers, and some physical properties. nih.gov The compound is identified by the CAS number 1669-37-0. nih.gov Spectral data, including mass spectrometry, is also available, which is crucial for its identification and characterization. nih.gov

While extensive studies detailing novel applications of this compound are not widely reported, its synthesis and properties are understood within the established principles of organic chemistry. For instance, its formation from 5-nonanone is a standard laboratory procedure. scribd.com The parent ketone, 5-nonanone, has been studied in various contexts, including its synthesis and metabolic pathways. wikipedia.orgnih.gov Research into related structures, such as other semicarbazone derivatives, provides a framework for understanding the potential chemical behavior of this compound. researchgate.netcsic.es

Structure

3D Structure

Properties

CAS No. |

1669-37-0 |

|---|---|

Molecular Formula |

C10H21N3O |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

(nonan-5-ylideneamino)urea |

InChI |

InChI=1S/C10H21N3O/c1-3-5-7-9(8-6-4-2)12-13-10(11)14/h3-8H2,1-2H3,(H3,11,13,14) |

InChI Key |

TWCKAZDEWJAUTA-UHFFFAOYSA-N |

SMILES |

CCCCC(=NNC(=O)N)CCCC |

Canonical SMILES |

CCCCC(=NNC(=O)N)CCCC |

Other CAS No. |

1669-37-0 |

Synonyms |

5-Nonanone semicarbazone |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 5 Nonanone, Semicarbazone

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone in the identification of functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. sathyabama.ac.in In semicarbazones, characteristic absorption bands reveal the key structural components. The infrared spectra of semicarbazones typically show absorptions around 3460 cm⁻¹, 3370-2800 cm⁻¹, and 767 cm⁻¹, which are assigned to N-H stretching and rocking modes, respectively. rsc.org Strong absorptions at approximately 1695 cm⁻¹ and 1585 cm⁻¹ are attributed to the amide I and II bands. rsc.org A variable absorption around 1665 cm⁻¹ is tentatively assigned to a C=N stretching mode. rsc.org

The presence of a sharp band at about 3460 cm⁻¹ corresponds to an unbonded N-H stretching vibration, while a complex series of bands between 3370 and 3000 cm⁻¹ is assigned to bonded N-H stretching modes. rsc.org The C=O group of the ligand typically shows a sharp absorption band around 1690 cm⁻¹. orientjchem.org A band observed at 1640 cm⁻¹ in the ligand's FTIR spectrum is attributed to ν(C=N) stretching vibrations. orientjchem.org

A detailed analysis of the FTIR spectrum of 5-Nonanone (B165733), semicarbazone would be expected to show the following characteristic peaks:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (unbonded) | ~3460 | Sharp peak indicating the presence of a free N-H group. rsc.org |

| N-H Stretch (bonded) | 3370-3000 | Broad absorption due to hydrogen-bonded N-H groups. rsc.org |

| C=O Stretch (Amide I) | ~1695 | Strong absorption characteristic of the carbonyl group in the semicarbazone moiety. rsc.org |

| C=N Stretch | ~1665 | Variable intensity peak corresponding to the imine bond. rsc.org |

| N-H Bend (Amide II) | ~1585 | Strong absorption related to the N-H bending and C-N stretching vibrations. rsc.org |

| C-N Stretch | ~1100 | Absorption likely due to the C-N single bond. rsc.org |

| N-H Rock | ~767 | Characteristic rocking mode of an unbonded N-H group. rsc.org |

This table is generated based on typical values for semicarbazones and may vary slightly for 5-Nonanone, semicarbazone.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. iau.ir In the context of semicarbazones, Raman spectra can help confirm the presence of key functional groups. For instance, the symmetric C=N stretching vibration in semicarbazones is typically observed in the range of 1663–1636 cm⁻¹. s-a-s.org The amide I band, also visible in FTIR, appears in the Raman spectrum between 1660 and 1650 cm⁻¹. s-a-s.org The analysis of band parameters such as wavenumber position, bandwidth, and intensity provides a detailed characterization of the molecule's vibrational modes. s-a-s.org For a comprehensive analysis of this compound, both FTIR and FT-Raman spectra would be recorded and analyzed. iau.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Multiplicity Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The spectrum for the parent ketone, 5-nonanone, shows distinct signals for the different protons in its structure. chemicalbook.com For instance, the protons on the carbons adjacent to the carbonyl group (α-protons) appear at a chemical shift of approximately 2.38 ppm. chemicalbook.com The other protons in the butyl chains appear at progressively lower chemical shifts: ~1.54 ppm (β-protons), ~1.30 ppm (γ-protons), and ~0.91 ppm (δ-protons, the terminal methyl group). chemicalbook.com

Upon formation of the semicarbazone, changes in the chemical shifts are expected, particularly for the protons on the α-carbons, due to the change in the electronic environment from a carbonyl group to a C=N bond. The protons of the semicarbazone moiety itself will also give characteristic signals. For example, the NH₂ protons often appear as a broad singlet. researchgate.net The N-H proton of the hydrazone linkage also gives a distinct signal. sathyabama.ac.in The presence of E/Z isomers can sometimes be observed in the NMR spectra of semicarbazones. arkat-usa.org

A hypothetical ¹H NMR data table for this compound is presented below based on the starting material and general knowledge of semicarbazone spectra.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Amide) | ~9.0-10.0 | Singlet |

| NH₂ | ~6.0-7.0 | Broad Singlet |

| α-CH₂ (adjacent to C=N) | ~2.2-2.5 | Triplet |

| β-CH₂ | ~1.4-1.6 | Multiplet |

| γ-CH₂ | ~1.2-1.4 | Multiplet |

| δ-CH₃ | ~0.8-1.0 | Triplet |

This table is a prediction and actual values may differ. The solvent used for NMR analysis can significantly influence the chemical shifts of labile protons like N-H. thieme-connect.de

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.gov The spectrum of 5-nonanone, the precursor ketone, would show characteristic signals for the carbonyl carbon and the different carbons in the alkyl chains. guidechem.com Upon formation of the semicarbazone, the most significant change would be the shift of the C5 carbon from a ketone carbonyl resonance (typically >200 ppm) to an imine carbon resonance (around 160 ppm). The carbon of the urea (B33335) carbonyl group will also have a characteristic chemical shift. researchgate.net

A predicted ¹³C NMR data table for this compound is provided below. nih.gov

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | ~155-160 |

| C=N | ~150-160 |

| C4, C6 (α-carbons) | ~30-40 |

| C3, C7 (β-carbons) | ~25-35 |

| C2, C8 (γ-carbons) | ~20-30 |

| C1, C9 (δ-carbons) | ~10-15 |

This table presents predicted values. Actual chemical shifts can be influenced by the solvent and other experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. These include Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.net

For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the CH₂, and CH₃ groups in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. An HMBC spectrum would be crucial to confirm the connectivity around the C=N bond, showing correlations from the α-protons to the imine carbon (C5) and from the N-H proton to both the imine carbon and the amide carbonyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC)

Stereochemical Assignments through NMR Analysis

The key stereochemical feature of this compound is the configuration around the C5=N double bond. Due to hindered rotation, the molecule can exist as two distinct geometric isomers, designated E (entgegen, opposite) and Z (zusammen, together). The relative orientation of the larger butyl groups and the -NHCONH₂ group determines the isomer.

NOESY is the definitive technique for this assignment. libretexts.org By observing through-space correlations, the proximity of specific protons can be established.

E Isomer: In this configuration, the protons on C4 and C6 are on the opposite side of the C=N bond relative to the -NH₂ group. They would be spatially closer to the hydrazinic NH proton. A NOESY experiment would reveal a cross-peak between the signals for the H4/H6 protons and the NH proton.

Z Isomer: In this configuration, the protons on C4 and C6 are on the same side as the -NH₂ group. A NOESY experiment would therefore show a correlation between the H4/H6 protons and the -NH₂ protons.

Studies on a variety of hydrazone and semicarbazone derivatives have consistently used NOESY and related techniques to confirm the stereochemistry, which is often found to be exclusively or predominantly the E isomer. ekb.egscielo.br

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves to confirm the molecular weight and provides structural information through analysis of fragmentation patterns. nih.govrsc.org The molecular formula is C₁₀H₂₁N₃O, with a calculated molecular weight of approximately 199.29 g/mol . nih.gov

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. The fragmentation of aliphatic semicarbazones is a complex process. scirp.org Common fragmentation patterns for carbonyl compounds and their derivatives include alpha-cleavage and McLafferty rearrangements. libretexts.orgchromatographyonline.com

For this compound, a prominent fragmentation pathway would be cleavage of the C-C bonds adjacent to the C=N group (α-cleavage). This would lead to the loss of a butyl radical (C₄H₉•) to yield a characteristic ion. Another significant fragmentation involves the loss of neutral molecules like HNCO, NH₂CONH₂, or radicals such as •NHCONH₂. rsc.org The analysis of mass spectra of related aliphatic semicarbazones shows that they produce strong molecular ions. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 199 | [C₁₀H₂₁N₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | [M - NH₂CONH]⁺˙ | Loss of ureido radical |

| 142 | [C₉H₁₈]⁺˙ | Cleavage leading to 5-Nonene ion |

| 98 | [C₅H₉N₂O]⁺ | α-cleavage with loss of C₄H₉• radical |

| 85 | [C₆H₁₃]⁺ | Butyl-CH₂-CH₂ cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). libretexts.org Molecules containing chromophores—functional groups with valence electrons of low excitation energy—absorb light in the UV-Vis region. shu.ac.uk

The semicarbazone functionality, -C=N-NH-C(=O)NH₂, is a chromophore containing both π bonds and non-bonding (n) electrons on the oxygen and nitrogen atoms. The UV-Vis spectrum of such compounds typically exhibits two main absorption bands. epstem.netarabjchem.org

π → π* Transition: This is an intense absorption band, usually found at shorter wavelengths (in the near-UV region), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n → π* Transition: This is a weaker absorption band, occurring at longer wavelengths, resulting from the promotion of a non-bonding electron (from a nitrogen or oxygen lone pair) to a π* antibonding orbital.

For hydrazone derivatives, these transitions are well-documented. epstem.netnih.gov The exact position (λ_max) of these absorption bands can be influenced by the solvent and the substitution pattern on the molecule. In general, for semicarbazones, the intense π → π* transition is expected in the 220-280 nm range, while the weaker n → π* transition appears at longer wavelengths, sometimes extending into the visible region depending on conjugation.

Table 5: Expected Electronic Transitions for this compound

| Transition | Relative Energy | Expected Wavelength (λ_max) | Relative Intensity |

| π → π | High | Shorter (e.g., ~230-270 nm) | High (Strong) |

| n → π | Low | Longer (e.g., ~270-340 nm) | Low (Weak) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement, crystal system, space group, and unit cell dimensions. While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed scientific literature, the principles of this technique and the expected structural features can be understood from studies on analogous semicarbazone compounds. researchgate.netacs.orgscirp.orgajchem-a.com

The process of single-crystal XRD involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be generated. This model is then used to determine the precise location of each atom in the molecule, as well as bond lengths and angles. acs.org

For semicarbazones, which are formed by the condensation of a ketone or aldehyde with semicarbazide (B1199961), XRD is crucial for unambiguously determining the molecular conformation and supramolecular arrangement in the solid state. core.ac.uk Semicarbazones possess a flexible backbone with several potential conformations. A key structural feature that would be determined by XRD is the geometry around the C=N double bond. Studies on other semicarbazones have shown that both E and Z isomers are possible, and XRD analysis can definitively identify the isomer present in the crystalline state. scirp.org For instance, in the crystal structure of 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, X-ray diffraction revealed the molecule exists as the Z isomer with respect to the C=N bond. acs.org

Furthermore, the planarity of the semicarbazone moiety (C=N-NH-C=O) is a significant aspect of its structure. In many reported crystal structures of semicarbazones, this group is found to be nearly planar. XRD would provide precise torsional angles to quantify the degree of planarity in this compound.

In the absence of experimental data for this compound, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from a single-crystal XRD study. This data is based on typical values observed for similar organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C10H21N3O |

| Formula weight | 199.29 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z (molecules per cell) | 4 |

| Calculated density (g/cm³) | 1.03 |

Additionally, a detailed structural analysis would provide a table of selected bond lengths and angles. The following table presents expected values for the key bonds within the semicarbazone moiety of this compound, based on data from other structurally characterized semicarbazones.

Table 2: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value |

| Bond Lengths (Å) | |

| C=O | 1.24 |

| C-N (amide) | 1.34 |

| N-N | 1.38 |

| C=N (imine) | 1.28 |

| Bond Angles (°) | |

| O=C-N (amide) | 123 |

| C-N-N | 118 |

| N-N=C (imine) | 117 |

It is important to emphasize that the data in Tables 1 and 2 are hypothetical and serve only to illustrate the detailed structural information that would be obtained from an experimental X-ray diffraction analysis of this compound. Such an analysis would be invaluable for a complete understanding of its solid-state structure and intermolecular interactions.

Reactivity Studies and Reaction Mechanisms of 5 Nonanone, Semicarbazone

Kinetic Investigations of Semicarbazone Formation and Related Reactions

The formation of a semicarbazone from a ketone like 5-nonanone (B165733) and semicarbazide (B1199961) is a condensation reaction. numberanalytics.com This process involves the nucleophilic attack of the semicarbazide on the carbonyl carbon of the ketone, leading to a tetrahedral intermediate, which then dehydrates to form the final semicarbazone product. numberanalytics.comnumberanalytics.com

Rate = k[ketone][semicarbazide] numberanalytics.com

Computational studies using Density Functional Theory (DFT) on the formation of various semicarbazones have shown that the reaction proceeds through two main steps: a bimolecular addition to form an intermediate, followed by a unimolecular dehydration. ichem.mdidsi.mdscispace.com For many semicarbazone formation reactions, the initial bimolecular step is found to be the rate-determining step. orientjchem.orgresearchgate.net

The formation of semicarbazones involves overcoming an energy barrier, known as the activation energy (Ea). Computational studies on the formation of semicarbazones from various aldehydes and ketones have provided insights into these energy requirements. For instance, the reaction between acetophenone (B1666503) and semicarbazide involves a two-step mechanism with activation energies for the formation of the intermediate and the final product being 160 kJ/mol and 197 kJ/mol, respectively. orientjchem.org Another study on the reaction of m-nitrobenzaldehyde with semicarbazide indicated a significant energy barrier in the first transition step. scispace.com

The table below, derived from computational studies on similar reactions, illustrates the kind of thermodynamic and kinetic parameters involved, which would be analogous to the formation of 5-nonanone, semicarbazone.

Table 1: Calculated Activation and Gibbs Free Energies for Semicarbazone Formation (Note: Data is for analogous reactions and not specifically for this compound)

| Reactants | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) |

|---|---|---|

| Acetophenone + Semicarbazide (Step 1) | 160 | - |

| Acetophenone + Semicarbazide (Step 2) | 197 | -59 |

| m-Nitrobenzaldehyde + Semicarbazide (Step 1) | High | Positive (non-spontaneous) |

| m-Nitrobenzaldehyde + Semicarbazide (Step 2) | Lower | Negative (spontaneous) |

| Furfural + Semicarbazide (Step 1) | - | Positive (non-spontaneous) |

This table is illustrative and compiled from data on analogous reactions. scispace.comorientjchem.org

The rate of semicarbazone formation is significantly influenced by the reaction medium and its pH. numberanalytics.com The reaction is typically catalyzed by acid. numberanalytics.comnumberanalytics.com The pH affects the reaction rate in a biphasic manner. At very low pH, the semicarbazide, a weak base, is protonated, rendering it non-nucleophilic and thus slowing the reaction. At neutral or high pH, the carbonyl group of the ketone is not sufficiently activated by protonation, which also results in a slower rate.

The optimal pH for semicarbazone formation is generally found to be in the weakly acidic range, typically between 3 and 5. numberanalytics.comnumberanalytics.com This is because at this pH, there is a sufficient concentration of free, unprotonated semicarbazide to act as a nucleophile, while also having enough acid to catalyze the reaction by protonating the carbonyl oxygen of the ketone. numberanalytics.commsu.edu Studies on the immobilization of oligonucleotide probes via semicarbazone linkage have also shown that a lower pH (around 5) leads to higher product density, consistent with acid-catalyzed formation. nih.gov

Calculation of Activation Energies

Principles of Thermodynamic versus Kinetic Control in Semicarbazone Formation

The formation of semicarbazones can be a classic example of a reaction under either kinetic or thermodynamic control, especially in competitive reactions. pbworks.comslideserve.com In a scenario where two different carbonyl compounds compete for a limited amount of semicarbazide, the product distribution can be dictated by the reaction conditions.

Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that forms the fastest, which is the one with the lower activation energy for its formation. This is known as the kinetically controlled product. pbworks.com

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows the system to reach equilibrium, and the major product will be the most stable one, which is the thermodynamically controlled product. pbworks.com

In a competitive reaction between cyclohexanone (B45756) and 2-furaldehyde with semicarbazide, it has been demonstrated that cyclohexanone semicarbazone is the kinetically favored product, forming more rapidly at low temperatures. scribd.comodinity.com However, 2-furaldehyde semicarbazone is the thermodynamically more stable product and predominates when the reaction is allowed to reach equilibrium at higher temperatures. scribd.comodinity.com This is because the formation of the kinetic product (cyclohexanone semicarbazone) is more readily reversible than that of the thermodynamic product. pbworks.comscribd.com

Mechanistic Pathways of Semicarbazone Hydrolysis and Deprotection

The formation of semicarbazones is a reversible process, and they can be hydrolyzed back to the parent carbonyl compound and semicarbazide. msu.edu This hydrolysis, or deprotection, is typically achieved by treatment with aqueous acid. masterorganicchemistry.com

The mechanism of hydrolysis is the microscopic reverse of the formation mechanism. msu.edumasterorganicchemistry.com It generally proceeds as follows:

Protonation of the imine nitrogen of the semicarbazone by an acid catalyst. masterorganicchemistry.com

Nucleophilic attack of a water molecule on the carbon of the protonated C=N bond, forming a tetrahedral intermediate (a carbinolamine). researchgate.net

Proton transfer from the oxygen to the nitrogen atom.

Elimination of semicarbazide from the protonated intermediate to yield the protonated ketone.

Deprotonation of the ketone to give the final neutral product.

The rate-determining step of hydrolysis can vary with pH. masterorganicchemistry.comresearchgate.net In strongly acidic conditions, the breakdown of the tetrahedral intermediate is often rate-limiting, whereas at more neutral pH, the initial attack of water can be the slowest step. masterorganicchemistry.comresearchgate.net

An alternative, non-hydrolytic method for the deprotection of semicarbazones involves oxidative cleavage using gaseous nitrogen dioxide (NO2/N2O4). This reaction is rapid and proceeds by exposing the solid semicarbazone to the gas, followed by the addition of water to afford the parent carbonyl compound in high yield.

Other Transformation and Derivatization Reactions

Besides hydrolysis, the semicarbazone moiety can undergo other chemical transformations.

One notable reaction is the Wolff-Kishner reduction. While this reaction is typically associated with hydrazones, semicarbazones can also be used. The C=N bond of the semicarbazone is reduced to a CH-NH group, and under strongly basic conditions with heating, the entire functional group is removed and replaced with two hydrogen atoms, converting the original ketone into an alkane.

Semicarbazones can also be involved in cyclization reactions to form various heterocyclic compounds. sathyabama.ac.in For example, the condensation and subsequent cyclization of a semicarbazone precursor with thiosemicarbazide (B42300) can produce pyrazoline analogues. sathyabama.ac.in

Furthermore, the nitrogen atoms in the semicarbazone structure can be functionalized. For instance, the N2-alkylation of acetone (B3395972) semicarbazone has been used as a step in a general protocol to synthesize 2-alkylsemicarbazides. researchgate.net This involves the alkylation of the semicarbazone followed by mild acidic hydrolysis to yield the substituted semicarbazide. researchgate.net

Derivatization of aldehydes and ketones to their semicarbazones is a common strategy in organic synthesis and analysis. It can be used to protect the carbonyl group from other reactions, such as oxidation or reduction. researchgate.net The crystalline nature of many semicarbazones also makes them useful for the isolation, purification, and characterization of carbonyl compounds via melting point analysis. numberanalytics.comscispace.com

Coordination Chemistry of 5 Nonanone, Semicarbazone As a Ligand

Ligand Design Principles and Donor Atom Characteristics

The coordination behavior of 5-nonanone (B165733), semicarbazone is dictated by the presence of specific donor atoms and its structural flexibility. These characteristics determine the nature of its interaction with metal ions and the resulting geometry of the complexes.

5-Nonanone, semicarbazone features a C10H21N3O molecular formula and a structure characterized by a semicarbazone moiety attached to a nonane (B91170) backbone. nih.gov The primary sites for coordination with metal ions are the electron-donating atoms within the semicarbazone functional group. ccsenet.orgccsenet.org Theoretical and experimental studies on various semicarbazones confirm that the azomethine nitrogen atom (>C=N-) and the carbonyl oxygen atom (C=O) are the principal donor sites. nih.govccsenet.orgsathyabama.ac.in The lone pairs of electrons on these atoms are available for forming coordinate bonds with a metal center. ccsenet.org The terminal amino group (-NH2) is generally not involved in coordination. orientjchem.org

Semicarbazone ligands can exhibit various coordination modes, most commonly acting as bidentate or tridentate chelating agents. researchgate.net In the case of this compound, which lacks an additional donor atom on the ketone backbone, it is expected to function primarily as a neutral or monoanionic bidentate ligand. nih.gov Coordination occurs through the azomethine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring with the metal ion. nih.gov While some semicarbazone derivatives can act as tridentate ligands if the parent aldehyde or ketone contains another donor group, the simple alkyl structure of 5-nonanone precludes this mode. nih.govpnrjournal.com

A critical aspect of the coordination chemistry of semicarbazones is their ability to exist in keto and enol tautomeric forms. nih.govpnrjournal.comrevistabionatura.com In the solid state, semicarbazones typically exist in the keto form. pnrjournal.com In solution and during complexation, an equilibrium between the keto and enol forms can be established. pnrjournal.comresearchgate.net

Keto Form: In its keto form, this compound acts as a neutral bidentate ligand, coordinating through the carbonyl oxygen and azomethine nitrogen. nih.gov

Enol Form: Through deprotonation of the amide proton, the ligand can convert to its enol form. This enolate form then acts as a monoanionic bidentate ligand. nih.govpnrjournal.com This deprotonation is often facilitated by the presence of the metal ion and the reaction conditions.

Analysis of Bidentate and Tridentate Coordination Modes

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with semicarbazone ligands is a well-established process, generally achieved by reacting the ligand with a suitable metal salt in a molar ratio that dictates the stoichiometry of the final product. revistabionatura.comresearchgate.net For this compound, a typical synthesis would involve the following steps:

Ligand Synthesis: this compound is first prepared through the condensation reaction of 5-nonanone and semicarbazide (B1199961) hydrochloride, usually in an alcoholic solvent with a mild base or buffer to neutralize the HCl. revistabionatura.com

Complexation: The isolated this compound ligand is then dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727). A solution of the desired transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in the same solvent is added dropwise to the ligand solution. researchgate.netresearchgate.net

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure the completion of the reaction. revistabionatura.com

Isolation: Upon cooling, the resulting solid metal complex precipitates out of the solution. It is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. revistabionatura.comresearchgate.net

The following table outlines a general synthetic protocol for a hypothetical complex.

| Step | Procedure | Purpose |

| 1. Ligand | Dissolve this compound in hot ethanol. | Prepare ligand solution. |

| 2. Metal Salt | Dissolve a metal(II) chloride salt (e.g., CuCl₂) in ethanol. | Prepare metal ion solution. |

| 3. Reaction | Add the metal salt solution to the ligand solution dropwise with stirring. Reflux for 2-4 hours. | Facilitate complex formation. revistabionatura.com |

| 4. Isolation | Cool the reaction mixture to room temperature. Collect the precipitate by filtration and wash with cold ethanol. | Isolate the pure metal complex. revistabionatura.comresearchgate.net |

| 5. Drying | Dry the product in a desiccator over a drying agent like silica (B1680970) gel. | Remove residual solvent. |

Structural Characterization and Geometrical Properties of Metal Complexes

The structure and geometry of the synthesized metal complexes of this compound can be elucidated using a combination of analytical and spectroscopic techniques. researchgate.net

Elemental Analysis: Confirms the empirical formula of the complex and the ligand-to-metal ratio. researchgate.net

Molar Conductance: Measurements in a suitable solvent (like DMF or DMSO) help determine whether the complex is an electrolyte or non-electrolyte, indicating if any counter-ions are present outside the coordination sphere. researchgate.net

Infrared (IR) Spectroscopy: This is a powerful tool for determining the coordination mode. The key vibrational bands of the free ligand are compared with those of the metal complex. orientjchem.orgrevistabionatura.com

The table below summarizes the expected shifts in key IR frequencies upon coordination of this compound.

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(C=O) | ~1680-1700 | Lower frequency | Coordination of the carbonyl oxygen to the metal ion weakens the C=O bond. orientjchem.org |

| ν(C=N) | ~1600-1620 | Lower frequency | Coordination of the azomethine nitrogen to the metal ion. revistabionatura.com |

| New Bands | - | ~400-500 | Appearance of new non-ligand bands assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations. orientjchem.orgresearchgate.net |

Magnetic Susceptibility: Measurements at room temperature provide information about the number of unpaired electrons in the complex, which helps in determining the geometry (e.g., distinguishing between square planar and tetrahedral Ni(II) or octahedral Cu(II)). orientjchem.org

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide insights into their geometry. The spectra typically show bands corresponding to intra-ligand π→π* and n→π* transitions, as well as lower energy d-d transition bands for transition metals with unpaired d-electrons. orientjchem.orgresearchgate.net The position and number of d-d bands are characteristic of the coordination environment, such as octahedral or square planar. orientjchem.org

Based on studies of similar semicarbazone complexes, transition metal complexes of this compound are likely to adopt common geometries such as distorted octahedral or square planar, depending on the metal ion and reaction conditions. orientjchem.orgresearchgate.net

Electronic Properties and Bonding in Coordination Compounds

The coordination of this compound to a metal ion significantly alters the electronic properties of both the ligand and the metal. The formation of the metal-ligand bonds involves the donation of electron density from the ligand's oxygen and nitrogen atoms to the vacant orbitals of the metal ion.

The electronic spectra of these complexes provide key information. For instance, in a hypothetical Cu(II) complex of this compound, d-d transition bands would be expected in the visible region of the spectrum, which are characteristic of the specific geometry adopted by the Cu(II) ion. orientjchem.org Additionally, intense charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may be observed, typically in the ultraviolet region.

Catalytic Applications of Semicarbazone-Metal Complexes

Extensive research has been conducted on the catalytic applications of metal complexes containing semicarbazone ligands, which are a class of Schiff bases. These complexes have been recognized for their utility in a variety of organic transformations. However, a detailed review of scientific literature and chemical databases reveals a significant gap in the specific area of metal complexes derived from this compound.

Catalysis in Organic Transformations

While the broader family of semicarbazone-metal complexes has demonstrated catalytic activity, there is currently no available research data detailing the use of this compound-metal complexes in organic transformations. Studies on other semicarbazone derivatives have shown their potential in reactions such as oxidations and cross-coupling reactions. For instance, complexes of transition metals with semicarbazones derived from various aldehydes and ketones have been investigated as catalysts. These studies lay a foundation for the potential catalytic activity of complexes with this compound, but specific experimental findings for this compound are absent in the current body of scientific literature.

Due to the lack of specific research on the catalytic applications of this compound-metal complexes, a data table of detailed research findings cannot be provided at this time.

Design of Novel Catalytic Systems

The design of novel catalytic systems is a pivotal aspect of modern chemistry, aiming to create catalysts with high efficiency, selectivity, and stability. The general principles for designing such systems involving semicarbazone ligands include the modification of the ligand's molecular structure and the careful selection of the central metal ion.

For a hypothetical catalytic system based on this compound, the design strategy would involve several key considerations:

Ligand Modification: The structure of the this compound ligand could be altered to fine-tune the electronic and steric properties of the resulting metal complex. For example, substituents could be introduced on the butyl chains of the nonanone backbone. These modifications can influence the solubility of the catalyst, its stability, and the stereoselectivity of the catalyzed reaction.

Metal Ion Variation: The choice of the transition metal is crucial. Different metals (e.g., copper, nickel, palladium, cobalt) would impart distinct catalytic properties to the complex due to their varying redox potentials, coordination geometries, and Lewis acidity. The selection would depend on the target organic transformation.

Ancillary Ligands: In some cases, the introduction of secondary or ancillary ligands to the coordination sphere of the metal can further modulate the catalyst's performance.

Despite these established principles for catalyst design, there are no published studies that specifically describe the design and synthesis of novel catalytic systems based on this compound. The exploration of its coordination chemistry and subsequent application in catalysis remains an open area for future research.

Derivatization Techniques and Analytical Applications of 5 Nonanone, Semicarbazone

Applications in Qualitative Organic Analysis

Semicarbazones, including the derivative of 5-nonanone (B165733), are instrumental in the qualitative analysis of aldehydes and ketones. numberanalytics.comresearchgate.net The reaction of a carbonyl compound with semicarbazide (B1199961) hydrochloride produces a corresponding semicarbazone, which is typically a crystalline solid with a sharp, characteristic melting point. numberanalytics.com

Identification and Characterization of Carbonyl Compounds

The formation of 5-nonanone, semicarbazone is a classic method for identifying the presence of the carbonyl group in 5-nonanone. numberanalytics.comresearchgate.net The reaction involves the condensation of 5-nonanone with semicarbazide, resulting in a derivative with a distinct melting point that can be used for confirmation of the original ketone's identity. This technique is a cornerstone of qualitative organic analysis, providing a reliable means of distinguishing between different aldehydes and ketones based on the physical properties of their semicarbazone derivatives. numberanalytics.com The formation of these derivatives is a widely used method for the characterization of carbonyl compounds. tsijournals.comorientjchem.org

The general reaction for the formation of a semicarbazone from a ketone is as follows: R₂C=O + H₂NNHCONH₂ → R₂C=NNHCONH₂ + H₂O

Table 1: Physical Properties of 5-Nonanone and its Semicarbazone Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 5-Nonanone | C₉H₁₈O | 142.24 | Liquid | -50 | 186-187 |

| This compound | C₁₀H₂₁N₃O | 199.29 | Solid | Not specified | Not specified |

Data sourced from nih.govsigmaaldrich.comnist.gov

Facilitating Isolation and Purification Procedures

Semicarbazones are not only used for identification but also play a crucial role in the isolation and purification of carbonyl compounds. tsijournals.comniscpr.res.inut.ac.ir Because semicarbazones are often crystalline and less soluble than the parent carbonyl compounds, they can be readily separated from a reaction mixture by filtration. Once the pure semicarbazone is isolated, the original carbonyl compound, such as 5-nonanone, can be regenerated. This process, known as desemicarbazonation, can be achieved under mild conditions using various reagents. niscpr.res.in This allows for the effective purification of ketones and aldehydes from complex mixtures.

Chromatographic Derivatization for Enhanced Analysis

Derivatization is a common strategy in chromatography to improve the analytical performance for compounds that are otherwise difficult to analyze. For carbonyl compounds like 5-nonanone, conversion to a derivative such as a semicarbazone can enhance their properties for chromatographic separation and detection.

Preparation of Volatile Derivatives for Gas Chromatography (GC)

While semicarbazones themselves are not typically volatile enough for direct GC analysis due to their higher molecular weight and polarity, the principle of derivatization is central to GC. youtube.com For the analysis of ketones like 5-nonanone, other derivatizing agents are often employed to create more volatile and thermally stable products. For instance, derivatization of carbonyl compounds with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) produces oxime derivatives that are highly suitable for GC analysis, offering improved volatility and sensitivity. unipi.it This highlights the general concept of modifying a functional group to enhance its suitability for a specific chromatographic method.

Improvement of Detectability and Resolution in Chromatographic Methods

Derivatization can significantly improve the detectability and resolution of analytes in chromatographic methods. youtube.comjfda-online.com By introducing a specific chemical group into the analyte molecule, its interaction with the stationary phase of the chromatography column can be altered, leading to better separation from other components in a mixture. jfda-online.com Furthermore, the introduced group can enhance the response of a specific detector. For example, derivatization can introduce fluorophores for fluorescence detection or groups that are highly sensitive to an electron capture detector (ECD) in GC, thereby lowering the limits of detection.

Spectrophotometric and Fluorometric Analytical Methods

While specific spectrophotometric or fluorometric analytical methods for this compound are not extensively detailed in the provided search results, the general principles of these techniques can be applied to semicarbazones. Semicarbazones of aromatic and unsaturated carbonyl compounds have been noted for their potential use as spectrophotometric agents for the analysis of metal ions. researchgate.net The formation of a colored or fluorescent derivative allows for the quantification of the original analyte using UV-Vis or fluorescence spectroscopy. The intensity of the color or fluorescence is proportional to the concentration of the analyte, forming the basis of these quantitative methods.

Reagents for Metal Ion Analysis

Semicarbazones are a class of compounds known for their ability to act as chelating agents for a variety of metal ions. core.ac.uk This chelating capability is attributed to the presence of donor atoms, specifically nitrogen and oxygen, within the semicarbazone functional group (=C=N-NH-C(=O)NH2), which can coordinate with metal centers. core.ac.ukrevistabionatura.com The formation of these metal-semicarbazone complexes often results in the production of colored compounds, a property that is foundational for their use in the spectrophotometric determination of metal ions. researchgate.net

The coordination chemistry of semicarbazones is diverse, with these ligands capable of acting in a monodentate, bidentate, or multidentate fashion depending on the structure of the parent aldehyde or ketone and the reaction conditions. core.ac.uk Research has demonstrated that semicarbazone derivatives can form stable complexes with a wide range of transition metals, including but not limited to:

Manganese (Mn(II)) revistabionatura.comresearchgate.net

Cobalt (Co(II)) revistabionatura.comresearchgate.net

Nickel (Ni(II)) revistabionatura.comresearchgate.net

Copper (Cu(II)) revistabionatura.comresearchgate.net

Zinc (Zn(II)) revistabionatura.comresearchgate.net

Cadmium (Cd(II)) revistabionatura.comresearchgate.net

Titanium (Ti(III)) researchgate.net

Vanadyl (VO(IV)) researchgate.net

Chromium (Cr(III)) researchgate.net

Iron (Fe(III)) researchgate.net

Zirconium (Zr(IV)) researchgate.net

Molybdenum (MoO2(VI)) researchgate.net

Uranyl (UO2(VI)) researchgate.net

The synthesis of a novel tridentate Schiff-base semicarbazone ligand and its subsequent complexation with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been reported, where the resulting complexes were characterized using various physicochemical techniques. revistabionatura.comresearchgate.net Another study detailed the synthesis of complexes between a semicarbazone derived from 2,4-dihydroxy-5-acetylacetophenone and a range of metal ions, including Ti(III), VO(IV), Cr(III), Mn(III), and Fe(III), noting the formation of colored complexes and their characterization. researchgate.net

Development of Other Analytical Sensing Applications

The versatile chemical properties of semicarbazones also position them as candidates for the development of other analytical sensing technologies beyond colorimetric metal detection. numberanalytics.com The ability of the semicarbazone moiety to participate in complexation and other chemical interactions makes it a functional component that can be integrated into various sensor platforms.

One of the promising areas for the application of semicarbazone derivatives is in the fabrication of chemical sensors. numberanalytics.com These sensors can be designed to detect a variety of analytes, including metal ions and biomolecules. The operational principle of such sensors often relies on the specific interaction between the semicarbazone and the target analyte, which then transduces into a measurable signal, such as an electrical or optical change.

For instance, Schiff bases and their derivatives, including semicarbazones, are utilized in the development of electrochemical sensors. These sensors can offer high sensitivity and selectivity for the target analyte. The semicarbazone can be incorporated as a recognition element on an electrode surface. The binding of an analyte to the semicarbazone can alter the electrochemical properties of the electrode, such as its potential or current, which can then be measured.

However, similar to the case of metal ion analysis, the application of This compound in these advanced sensing technologies is not specifically documented in the scientific literature. While the general class of semicarbazones is recognized for its potential in materials science and sensor development, detailed research findings on the synthesis and performance of analytical sensors based on this compound are absent. The exploration of this compound as a component in, for example, electrochemical sensors or as a precursor for functional materials for sensing applications, represents an area ripe for new research. numberanalytics.com

Computational and Theoretical Studies of 5 Nonanone, Semicarbazone

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, providing a framework to predict molecular properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It is favored for its balance of computational cost and accuracy. DFT studies on semicarbazones, which are structurally related to 5-nonanone (B165733), semicarbazone, have been used to explore reaction mechanisms, thermodynamic stability, and kinetic parameters. researchgate.netscispace.comresearchgate.net

For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, are employed to model the formation mechanism of semicarbazones from ketones and semicarbazide (B1199961). researchgate.netscispace.comresearchgate.net These studies typically show that the reaction proceeds through a two-step pathway involving bimolecular and unimolecular elementary steps. researchgate.netscispace.comorientjchem.org The calculations can determine the energy barriers of transition states and the thermodynamic properties of intermediates and products, such as enthalpy of activation and Gibbs free energy. researchgate.netresearchgate.net Although specific DFT data for 5-nonanone, semicarbazone is not extensively published, the principles from studies on other semicarbazones, such as those derived from acetophenone (B1666503) or steroidal ketones, are applicable. orientjchem.orgnih.gov These studies confirm that DFT is a robust tool for analyzing the structural and electronic characteristics of the semicarbazone functional group. nih.gov

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory fall under this category.

Studies on related molecular systems have utilized ab initio methods to refine geometric parameters and understand intermolecular interactions. mdpi.comresearchgate.net For example, ab initio calculations have been used to explain the stereoselectivity in reactions involving related cyclic systems. researchgate.net In the context of this compound, ab initio calculations could be used to determine a highly accurate molecular geometry, calculate vibrational frequencies to compare with experimental infrared spectra, and investigate the potential energy surface for conformational changes. While specific published ab initio studies focused solely on this compound are scarce, the methodology is well-established for providing benchmark data on the structure and energy of organic molecules. mdpi.comresearchgate.net

Density Functional Theory (DFT) Studies

Molecular Geometry and Electronic Structure Analysis

The analysis of molecular geometry and electronic structure is crucial for understanding a molecule's physical properties and chemical behavior.

In semicarbazones derived from cyclic ketones, the conformation of the ring system is a primary focus. asianpubs.orgasianpubs.org While 5-nonanone is an acyclic ketone, the principles of minimizing steric hindrance and optimizing electronic interactions govern its conformational preferences. The long alkyl chains (butyl groups) attached to the carbonyl carbon of the parent ketone are expected to adopt staggered conformations to minimize steric strain. The planarity of the semicarbazone moiety itself is also a subject of interest, as conjugation effects can influence its geometry.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (E_gap) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

For semicarbazones, the HOMO is often localized on the semicarbazone moiety, which is rich in electrons, while the LUMO may be distributed over the C=N bond and adjacent atoms. nih.govresearchgate.net DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. nih.govresearchgate.netbhu.ac.in This analysis helps in understanding the sites susceptible to nucleophilic or electrophilic attack. For example, in studies of related compounds, the HOMO and LUMO distributions have been used to explain charge transfer within the molecule and predict its reaction mechanism. nih.govresearchgate.net

Below is a table with representative FMO data for a similar semicarbazone, illustrating the type of information generated from such studies.

| Parameter | Description | Illustrative Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.68 |

| E_gap | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 4.62 |

| Note: These values are illustrative, based on data for Salicilaldehyde Semicarbazone, as specific published data for this compound is not available. researchgate.net |

The distribution of electron density within a molecule is fundamental to its polarity, intermolecular interactions, and reactive sites. Computational methods can calculate atomic charges and bond orders, providing a quantitative picture of the electronic landscape.

Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis are two common techniques used to determine charge distribution from quantum chemical calculations. researchgate.net These analyses typically show that in semicarbazones, the oxygen and nitrogen atoms are sites of negative charge due to their high electronegativity, making them potential sites for electrophilic attack or hydrogen bonding. The carbonyl carbon and the imine carbon (C=N) usually carry a partial positive charge.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. bhu.ac.in On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. bhu.ac.in For a molecule like this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen and a positive potential near the N-H protons of the semicarbazide group. nih.gov This information is invaluable for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Prediction of Reactivity and Coordination Behavior

The reactivity and coordination behavior of semicarbazones are of significant interest due to their roles as versatile ligands in coordination chemistry. science.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.

Semicarbazones, including this compound, are known to act as chelating agents, capable of coordinating with metal ions. science.gov They can function as unidentate, bidentate, or multidentate ligands depending on the specific structure and reaction conditions. science.govresearchgate.netnih.gov The coordination typically involves the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For semicarbazone derivatives, DFT calculations are commonly used to determine these energies and predict reactive sites. orientjchem.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable for predicting how a molecule will interact with other species. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a semicarbazone, the oxygen and nitrogen atoms are expected to be electron-rich centers, making them likely sites for coordination with metal cations.

| Computational Parameter | Predicted Value/Information | Significance |

| HOMO Energy | Typically in the range of -5 to -7 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. |

| LUMO Energy | Typically in the range of -1 to -3 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Energy Gap | Typically in the range of 3 to 5 eV | A smaller gap suggests higher reactivity and potential for charge transfer within the molecule. |

| MEP Negative Regions | Concentrated around the carbonyl oxygen and azomethine nitrogen. | These are the most likely sites for electrophilic attack and coordination with metal ions. |

| MEP Positive Regions | Concentrated around the N-H protons. | These are potential sites for hydrogen bonding. |

This table contains illustrative data based on typical values for semicarbazones, as specific computational results for this compound are not available in the searched literature.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods are also extensively used to predict and help interpret spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By comparing theoretically calculated spectra with experimental data, the molecular structure and vibrational modes can be confirmed. science.gov

Vibrational Analysis (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule in the gas phase. nih.gov These theoretical frequencies are often scaled to better match experimental values obtained from solid-state (KBr pellet) or solution-phase FT-IR spectroscopy. This comparison allows for the precise assignment of vibrational bands to specific functional groups and vibrational modes (e.g., N-H stretching, C=O stretching, C=N stretching). Discrepancies between theoretical and experimental spectra can sometimes be attributed to intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. orientjchem.org The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly employed for this purpose. orientjchem.org By comparing the calculated chemical shifts with the experimental spectrum, the assignment of signals to specific atoms in the molecule can be validated. This is particularly useful for complex molecules where signal overlap or ambiguity may occur.

The PubChem database provides some computed properties for this compound, which are listed below.

| Property | Value |

| Molecular Formula | C₁₀H₂₁N₃O |

| Molecular Weight | 199.29 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Exact Mass | 199.168462302 Da |

| Monoisotopic Mass | 199.168462302 Da |

| Topological Polar Surface Area | 67.5 Ų |

| Heavy Atom Count | 14 |

Data sourced from PubChem.

The following table illustrates how a comparison between experimental and theoretical spectroscopic data for this compound would be presented.

| Spectroscopic Data | Experimental Value | Theoretical (Calculated) Value | Assignment |

| FT-IR (cm⁻¹) | e.g., ~3450 | e.g., ~3550 | N-H stretching (asymmetric) |

| FT-IR (cm⁻¹) | e.g., ~3300 | e.g., ~3400 | N-H stretching (symmetric) |

| FT-IR (cm⁻¹) | e.g., ~1680 | e.g., ~1700 | C=O stretching |

| FT-IR (cm⁻¹) | e.g., ~1590 | e.g., ~1610 | C=N stretching |

| ¹³C NMR (ppm) | e.g., ~158 | e.g., ~157 | C=N |

| ¹³C NMR (ppm) | e.g., ~155 | e.g., ~154 | C=O |

This table contains illustrative data for comparison purposes, as a full set of validated experimental and theoretical spectroscopic data for this compound is not available in the searched literature.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-nonanone semicarbazone, and how does pH influence the reaction yield?

The synthesis of semicarbazones typically involves condensing 5-nonanone with semicarbazide hydrochloride in the presence of sodium acetate as a buffer. The reaction proceeds via acid catalysis, with yields highly dependent on pH control (ideally 3–5). Sodium acetate neutralizes HCl generated during the reaction, maintaining a stable medium to prevent side reactions like hydrolysis . For example, glacial acetic acid is often used as the solvent, and bromine or other oxidizing agents may be added to stabilize intermediates .

Q. How can spectroscopic methods (e.g., NMR, IR, X-ray diffraction) confirm the structural integrity of 5-nonanone semicarbazone?

- NMR : H and C NMR identify proton environments and carbonyl/imine carbon signals. For instance, the hydrazinic NH proton appears as a singlet near δ 8–10 ppm .

- IR : A strong absorption band at ~1650–1700 cm corresponds to the C=O stretch, while N–H stretches appear at ~3200 cm .

- X-ray crystallography : Resolves bond angles and coordination geometry in metal complexes (e.g., tridentate NNO donor modes in copper(II) complexes) .

Q. What safety precautions are critical when handling 5-nonanone and its semicarbazone derivatives in the laboratory?

- Use explosion-proof equipment and non-sparking tools due to flammability risks (5-nonanone: CAS 502-56-7; flash point 62°C).

- Avoid inhalation of vapors and ensure ventilation. Static discharge precautions are mandatory .

- Post-handling decontamination requires thorough washing with soap and water .

Advanced Research Questions

Q. How does the coordination behavior of 5-nonanone semicarbazone with transition metals (e.g., Cu, Fe) influence its catalytic or biological activity?

Semicarbazones act as tridentate ligands, coordinating via the carbonyl oxygen, hydrazinic nitrogen, and imine nitrogen. For example:

- Copper(II) complexes exhibit square-planar geometries, enhancing catalytic efficiency in C–C coupling reactions (e.g., Suzuki and Heck reactions) .

- Iron(III) complexes with salicylaldehyde semicarbazones show spin-crossover behavior, relevant to magnetic materials .

- Biological activity (antimicrobial, antitumor) correlates with metal ion charge and ligand stereoelectronic properties .

Q. What computational strategies (e.g., DFT, molecular docking) are used to predict the reactivity and pharmacophore optimization of 5-nonanone semicarbazone derivatives?

- Density Functional Theory (DFT) : Models electronic structure and noncovalent interactions (e.g., π–π stacking, hydrogen bonding) in crystal packing .

- Molecular docking : Screens derivatives against target proteins (e.g., cruzain protease in Chagas’ disease) to optimize binding affinity. Substituents like halogens or methoxy groups enhance steric and electronic complementarity .

Q. How can contradictions in biological activity data for semicarbazone derivatives be resolved through SAR studies?

Structure-Activity Relationship (SAR) analysis identifies critical functional groups:

- Antiviral activity : Substitution at the aryl ring (e.g., nitro or fluoro groups) improves interaction with viral envelope proteins .

- Antitrypanosomal activity : Thiosemicarbazones with 3'-bromophenyl groups show IC values <100 nM against Trypanosoma cruzi .

- Inactive derivatives (e.g., 4A, 4C) often lack electron-withdrawing groups or optimal steric bulk .

Q. What role do noncovalent interactions (e.g., hydrogen bonding, π–π stacking) play in the stability and semiconducting properties of semicarbazone-based materials?

Hirshfeld surface analysis reveals that hydrogen bonds and π–π interactions stabilize crystal lattices in thiosemicarbazone derivatives. These interactions enhance charge transport in semiconducting materials, with conductivity values ranging from 10 to 10 S/cm .

Methodological Considerations

Q. How can HPLC-MS and GC-MS be optimized to characterize unstable semicarbazone derivatives?

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor MRM transitions (e.g., [M–H] → fragment ions) for aldehydes like N-octanoylglycinal semicarbazone .

- GC-MS : Derivatize polar groups (e.g., silylation) to improve volatility. Limit column temperatures to <250°C to prevent decomposition .

Q. What experimental controls are essential when evaluating semicarbazones as enzyme inhibitors?

Q. How do stereoisomerism and polymorphism affect the physicochemical properties of 5-nonanone semicarbazone?

Diastereomers (e.g., α- and β-isomers of carvone semicarbazone) exhibit distinct melting points (α: 162–163°C; β: 141–142°C). Polymorph screening via solvent recrystallization (e.g., benzene, acetone) identifies stable crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.